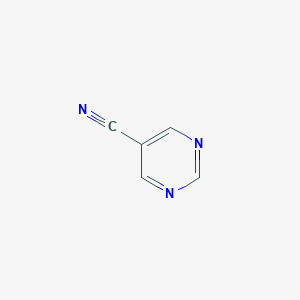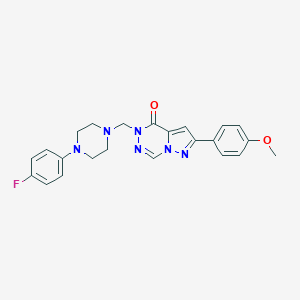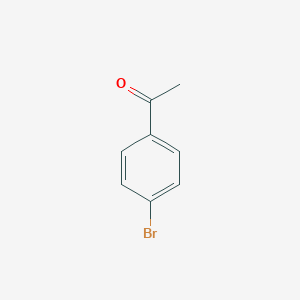
3-Cyano-5-hydroxypyridine
Vue d'ensemble
Description
3-Cyano-5-hydroxypyridine is a compound that belongs to the class of cyanopyridines, which are of significant interest due to their diverse pharmacological activities and their use as intermediates in organic synthesis. The papers provided discuss various aspects of cyanopyridine derivatives, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of cyanopyridine derivatives is a topic of interest in several studies. Paper describes the synthesis of isoelectronic analogues of a beta-adrenergic blocking agent, which includes a cyano group ortho to the aminohydroxypropoxy side chain. Paper discusses the regioselective synthesis of 5,6-polymethylene-3-cyanopyridine-2(1H)-thiones and their use in synthesizing substituted heterocycles. Paper proposes a new method for synthesizing 5-chloro-3-cyano-6-hydroxy-4-methylpyridin-2-one through chlorotropic rearrangement. Paper and detail the synthesis of 4-ethoxycarbonyl(cyano)-β-carbolines via thermolysis of azidopyridine derivatives. Lastly, paper outlines a method for synthesizing 2-chloro-5-hydroxynicotinonitrile, an intermediate in the total synthesis of a metabolite of a cyanopyridine-based compound.
Molecular Structure Analysis
The molecular and crystal structures of cyanopyridine derivatives are explored in papers and . Paper compares the crystal structures of 2- and 3-cyanopyridine isomers, highlighting the nature of intermolecular contacts. Paper presents the molecular and X-ray diffraction (XRD) structures of 2-hydroxy-3-cyano-4-methylpyridine, along with IR and Raman studies supported by quantum chemical calculations.
Chemical Reactions Analysis
Chemical reactions involving cyanopyridine derivatives are discussed in several papers. Paper mentions the alkylation of 3-cyanopyridine-2(1H)-thione derivatives. Paper describes the reaction of 3-hydroxypyridine N-oxide with active hydrogen compounds, leading to the synthesis of 3-substituted 2-aminofuro[3,2-b]pyridines. The chlorotropic rearrangement mentioned in paper is another example of a chemical reaction involving a cyanopyridine derivative.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanopyridine derivatives are investigated in papers , , , and . Paper evaluates the beta-adrenoceptor antagonist activity and vasodilating potency of synthesized compounds. Papers and study the optical and hypoglycemic properties of synthesized β-carbolines. Paper focuses on the optical and electrochemical properties of new cyanopyridine derivatives, noting their good solubility in organic solvents and potential as optoelectronic materials.
Applications De Recherche Scientifique
Microbial Hydroxylation : A study conducted by Yasuda et al. (1995) explored the microbial hydroxylation of 3-cyanopyridine to produce 3-cyano-6-hydroxypyridine. This process involved using microorganisms, such as Comamonas testosteroni, for the hydroxylation reaction, which is significant in biochemical synthesis and industrial applications (Yasuda et al., 1995).
Methylation Studies : Janin et al. (1999) focused on the O-methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones. Their work led to the development of a method to prepare the 2,6-dimethoxy derivative, which is crucial for creating heterocyclic compounds with potential biological activities (Janin et al., 1999).
Reactions with Active Hydrogen Compounds : Stein et al. (1978) investigated the reaction of 3-hydroxypyridine N-oxide with active hydrogen compounds, leading to the synthesis of 3-substituted 2-aminofuro[3,2-b] pyridines. This research provides insights into the chemical behavior of pyridine derivatives under different conditions (Stein et al., 1978).
Antibiotic Synthesis : Umemura et al. (1998) described the synthesis of a fragment A derivative of an antibiotic, nosiheptide, using 5-cyano-3-hydroxypyridine as the starting material. This illustrates the application of pyridine derivatives in the pharmaceutical industry (Umemura et al., 1998).
Polysubstituted 3-Hydroxypyridines Synthesis : Ito et al. (2023) reported an efficient method for preparing polysubstituted 3-hydroxypyridines from amino acids, highlighting the versatility of pyridine derivatives in organic synthesis (Ito et al., 2023).
Orientations Futures
The future directions for the research and development of 3-Cyano-5-hydroxypyridine and other pyridine derivatives include the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . Additionally, the exploration of the biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Propriétés
IUPAC Name |
5-hydroxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXIYYPIORYZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571757 | |
| Record name | 5-Hydroxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-hydroxypyridine | |
CAS RN |
152803-24-2 | |
| Record name | 5-Hydroxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxypyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

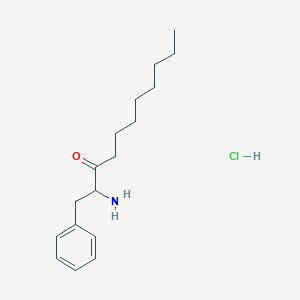
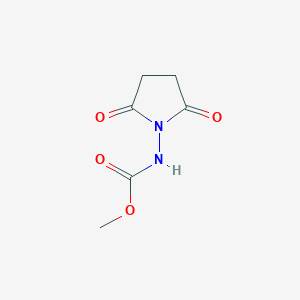
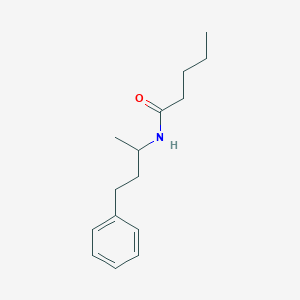
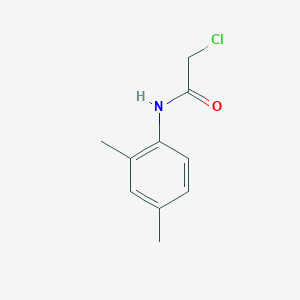
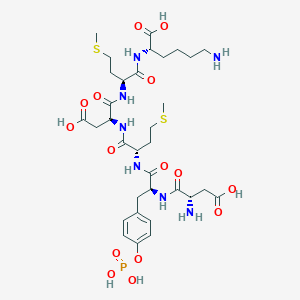
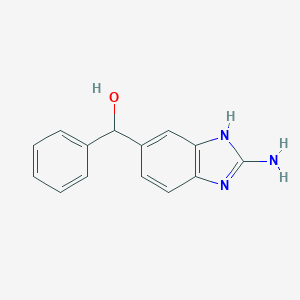
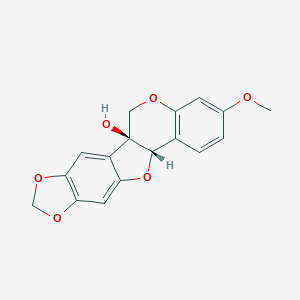
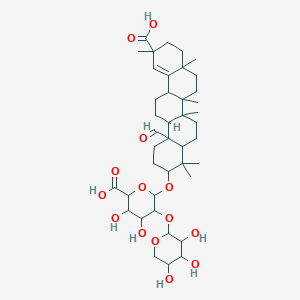
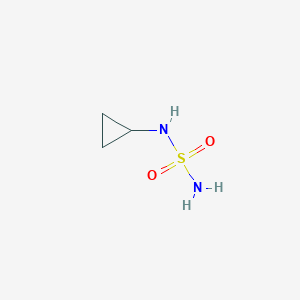
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
